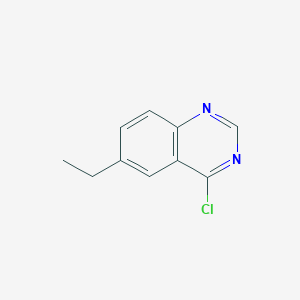

4-Chloro-6-ethylquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9ClN2 |

|---|---|

Molekulargewicht |

192.64 g/mol |

IUPAC-Name |

4-chloro-6-ethylquinazoline |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |

InChI-Schlüssel |

BWIUVMXJJDZOPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N=CN=C2Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 6 Ethylquinazoline and Analogous Structures

Classical Approaches to 4-Quinazolinone Precursors

The formation of the quinazolinone core is a fundamental step in the synthesis of 4-chloro-6-ethylquinazoline. Classical methods predominantly rely on the cyclization and condensation of readily available starting materials, particularly anthranilic acid and its derivatives.

Cyclization Reactions from Anthranilic Acid Derivatives

A widely employed strategy for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization. nih.gov In a typical procedure, anthranilic acid is reacted with an acyl chloride, such as butyryl chloride, to form an N-acyl anthranilic acid. nih.gov This intermediate then undergoes ring closure, often facilitated by acetic anhydride, to yield a 1,3-benzoxazin-4-one. nih.govnih.gov Subsequent treatment of the benzoxazinone (B8607429) with an amine leads to the formation of the desired 4(3H)-quinazolinone derivative. nih.gov

Another approach, known as the Niementowski reaction, involves heating anthranilic acid with an excess of formamide (B127407). generis-publishing.comtandfonline.com This reaction leads to the cleavage of two water molecules and the formation of quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction conditions, with optimized procedures reporting yields of up to 96%. generis-publishing.com Microwave irradiation has also been explored as a greener approach to promote the condensation and cyclization of anthranilic acid with various reagents. ijarsct.co.in

Condensation Reactions for Quinazoline (B50416) Ring Formation

Condensation reactions provide an alternative route to the quinazoline ring system. One such method involves the reaction of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate/tert-butylhydroperoxide (CAN/TBHP), to produce quinazoline scaffolds. nih.gov The electronic nature of the substituents on the benzylamine (B48309) can influence the reaction yield. nih.gov

Furthermore, the reaction of o-iodobenzaldehydes with amidine hydrochlorides under ligand-free copper-catalyzed Ullmann N-arylation conditions can afford the corresponding quinazolines. nih.gov

Chlorination Strategies for the C-4 Position of Quinazolines

The conversion of the 4-oxo group of the quinazolinone precursor to a chloro group is a critical step in the synthesis of this compound. This transformation renders the C-4 position susceptible to nucleophilic substitution, allowing for further functionalization.

Phosphoryl Chloride (POCl₃) and Thionyl Chloride (SOCl₂) Mediated Chlorination

Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for the chlorination of 4(3H)-quinazolinones. The reaction with POCl₃ typically involves heating the quinazolinone in the presence of the reagent, sometimes with a catalytic amount of a tertiary amine. nih.gov The reaction proceeds in two distinct stages: an initial phosphorylation at temperatures below 25 °C, followed by the conversion of the phosphorylated intermediate to the chloroquinazoline upon heating to 70-90 °C. nih.gov

Similarly, thionyl chloride can be used for this chlorination. The process often involves refluxing the quinazolinone in an excess of thionyl chloride, sometimes with the addition of a catalytic amount of dimethylformamide (DMF). guidechem.comresearchgate.net After the reaction is complete, the excess thionyl chloride is typically removed by evaporation under reduced pressure. guidechem.com

| Reagent | Conditions | Reference |

| POCl₃ | Heating, optional tertiary amine catalyst | nih.gov |

| SOCl₂ | Reflux, optional DMF catalyst | guidechem.comresearchgate.net |

Alternative Chlorinating Reagents and Conditions

While POCl₃ and SOCl₂ are prevalent, alternative chlorinating agents have also been investigated. A combination of trichloroisocyanuric acid and triphenylphosphine (B44618) has been reported for the chlorination of 4(3H)-quinazolinones. researchgate.net Another method utilizes a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (PPh₃) to achieve the chlorination. nih.gov

Introduction of the Ethyl Group onto the Quinazoline Ring System

The ethyl group at the 6-position of the quinazoline ring is typically introduced at an early stage of the synthesis, prior to the formation of the heterocyclic ring. This is commonly achieved by starting with a substituted anthranilic acid derivative that already contains the ethyl group at the desired position (4-ethylanthranilic acid). This precursor would then be carried through the cyclization and chlorination steps described above.

Alkylation of the quinazoline ring itself can also occur. For instance, alkylation of quinazoline can take place on the nitrogen atoms, leading to the formation of 3-alkyl quinazolinium salts. scispace.com

Strategies for C-6 Alkylation/Ethylation

Direct electrophilic alkylation of the pre-formed quinazoline ring is challenging. Electrophilic substitution on the quinazoline nucleus, such as nitration, preferentially occurs at positions 8 and 6 nih.gov. Therefore, C-6 alkylation is typically achieved by utilizing a starting material that already contains the desired alkyl group on the benzene (B151609) ring prior to the formation of the quinazoline core.

A primary strategy involves starting with a substituted anthranilic acid derivative. For the synthesis of a 6-ethylquinazoline, the logical precursor is 2-amino-5-ethylbenzoic acid . This approach ensures the ethyl group is correctly positioned from the outset. The synthesis of various 6-substituted quinazolin-4(3H)-ones from the corresponding substituted anthranilic acids is a well-established methodology nih.gov.

Modern synthetic methods offer alternative, more advanced strategies for C-6 functionalization, which could be adapted for ethylation:

Cross-Coupling Reactions: A powerful method for creating carbon-carbon bonds on the quinazoline core involves transition-metal-catalyzed cross-coupling. For instance, a 6-halo-substituted quinazolinone, such as 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one, can undergo a Suzuki cross-coupling reaction with an appropriate aryl boronic acid in the presence of a palladium catalyst to yield 6-aryl derivatives orientjchem.org. A similar reaction could theoretically be adapted using an ethyl-containing organometallic reagent.

Rhodium-Catalyzed C-H Annulation: Recent advancements have demonstrated that C-6 substituted isoquinolino[1,2-b]quinazolinones can be synthesized via rhodium(III)-catalyzed C–H annulation with sulfoxonium ylides doi.org. This C-H activation approach represents a state-of-the-art method for the direct functionalization of the C-6 position, offering a more atom-economical route compared to traditional methods that require pre-functionalized substrates doi.org.

Sequential Synthesis Approaches to this compound

A common and practical route to this compound is a sequential synthesis that first builds the substituted quinazolinone core, followed by a chlorination step.

Step 1: Synthesis of 6-ethylquinazolin-4(3H)-one

The initial step is the construction of the heterocyclic ring system. This is typically achieved through the condensation of a 2-amino-5-ethyl-substituted benzene derivative with a source of a one-carbon unit. A standard method is the Niementowski quinazoline synthesis or variations thereof.

The reaction involves heating 2-amino-5-ethylbenzoic acid with formamide or formamidine (B1211174) acetate (B1210297). This process leads to the formation of the pyrimidine (B1678525) ring fused to the ethyl-substituted benzene ring, yielding the intermediate, 6-ethylquinazolin-4(3H)-one nih.govresearchgate.net.

| Starting Material | Reagent | Product | Reference |

| 2-amino-5-ethylbenzoic acid | Formamide / Formamidine Acetate | 6-ethylquinazolin-4(3H)-one | nih.govresearchgate.net |

Step 2: Chlorination of 6-ethylquinazolin-4(3H)-one

The second step converts the hydroxyl group (in its tautomeric lactam form) at the C-4 position of the quinazolinone into a chloro group. This transformation is a crucial step as the 4-chloro substituent is a versatile leaving group, readily displaced by nucleophiles for further derivatization.

The chlorination is typically accomplished by refluxing 6-ethylquinazolin-4(3H)-one with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) researchgate.netchem-soc.siekb.egresearchgate.net. The reaction converts the C4-oxo group into the desired chloro functionality, yielding the final product, This compound .

| Starting Material | Reagent | Product | Reference |

| 6-ethylquinazolin-4(3H)-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | This compound | researchgate.netchem-soc.siresearchgate.net |

This two-step sequential approach is a robust and widely applicable method for preparing a variety of 4-chloro-substituted quinazolines from readily available anthranilic acid precursors.

Modern Synthetic Advancements in Quinazoline Chemistry Applied to this compound

The field of heterocyclic synthesis is continually evolving, with new methodologies offering improvements in efficiency, selectivity, and environmental impact. These modern advancements are applicable to the synthesis of the quinazoline scaffold found in this compound.

Catalytic Methodologies for Quinazoline Synthesis

Transition-metal catalysis has revolutionized the synthesis of quinazolines, providing milder and more efficient alternatives to classical methods. nih.gov These reactions often proceed through mechanisms like C-H activation, cascade reactions, or dehydrogenative coupling, enhancing atom economy. nih.govsemanticscholar.org

Manganese (Mn) Catalysis: Manganese-catalyzed reactions have been developed for the synthesis of quinazolines. For example, a Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy can synthesize 2-substituted quinazolines from 2-amino-benzylalcohol and primary amides. semanticscholar.org

Iron (Fe) Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation allows for the efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. nih.gov

Copper (Cu) Catalysis: Copper catalysts are widely used in various synthetic strategies. A notable example is the copper-catalyzed cascade reaction for synthesizing quinazolines from readily available (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are effective for three-component tandem reactions. For instance, 2-aminobenzonitriles can react with aldehydes and arylboronic acids in a palladium-catalyzed process to yield diverse quinazoline structures. mdpi.com

These catalytic methods offer pathways to construct the core quinazoline ring, which can then be further functionalized, such as through chlorination, to obtain compounds like this compound.

Green Chemistry Principles in the Preparation of Quinazoline Scaffolds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of quinazolines to create more sustainable and environmentally friendly procedures. nih.govrsc.org

Key green chemistry approaches include:

Use of Benign Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DES). nih.govnih.gov For example, a one-pot, three-component synthesis of quinazoline derivatives has been performed in a maltose:dimethylurea DES. nih.gov

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. This improves efficiency and reduces waste. A four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions is an example of this approach. nih.gov

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and costly to remove from the final product. researchgate.netnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound to drive reactions, which can reduce reaction times and energy consumption compared to conventional heating. nih.gov

Microwave-Assisted Synthesis of Quinazoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates. researchgate.net The application of microwave irradiation (MWI) offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles with fewer side products. researchgate.netgoogle.comnih.gov

This technology has been successfully applied to various steps in the synthesis of quinazolines and related heterocycles:

Ring Formation: The Niementowski reaction, a classical method for synthesizing quinazolinones from anthranilic acid and formamide, can be significantly accelerated under solvent-free microwave conditions. researchgate.netgoogle.com

Multi-Component Reactions: Microwave heating is highly effective for promoting multi-component reactions. A rapid and convenient synthesis of functionalized quinazolines has been developed using microwave-promoted reactions of O-phenyl oximes with aldehydes. mdpi.com

Functionalization: Microwave irradiation can facilitate the N-arylation of 4-chloroquinazolines with various anilines, providing a fast and efficient route to 4-anilinoquinazoline (B1210976) derivatives. orientjchem.org

The use of microwave assistance represents a significant process intensification, making the synthesis of complex molecules like this compound and its analogs faster and more efficient. nih.govchemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Ethylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring, which activates the C-4 position towards attack by nucleophiles. This section details the various SNAr reactions that 4-Chloro-6-ethylquinazoline can undergo.

Amination Reactions with Primary and Secondary Amines

The displacement of the C-4 chloro group by primary and secondary amines is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives. mdpi.com These reactions are fundamental in the preparation of numerous biologically active compounds.

The reaction of this compound with a variety of primary and secondary amines, including aliphatic and aromatic amines, typically proceeds under mild to moderate conditions. mdpi.com Electron-rich amines, such as primary aliphatic amines, readily react to afford the corresponding 4-amino-6-ethylquinazolines in good yields. mdpi.com The use of microwave irradiation has been shown to significantly accelerate these amination reactions, often leading to higher yields in shorter reaction times, even with less reactive, electron-poor anilines. mdpi.com

For instance, the reaction of 4-chloroquinazolines with substituted anilines can be efficiently carried out in a mixture of THF and water under microwave irradiation, providing a rapid and sustainable route to 4-anilinoquinazolines. mdpi.com The reaction conditions can be tailored based on the nucleophilicity of the amine. While some reactions proceed without a catalyst, others may require the presence of a base or an acid catalyst to facilitate the substitution. mdpi.com

A range of 4-amino-6-ethylquinazoline (B8368945) derivatives can be synthesized through this methodology, as illustrated by the following general reaction scheme:

Scheme 1: General amination reaction of this compound.

Reactions with Oxygen and Sulfur Nucleophiles

In addition to amines, the chlorine atom at the C-4 position can be displaced by oxygen and sulfur nucleophiles. These reactions provide access to 4-alkoxy-, 4-aryloxy-, and 4-thio-substituted quinazolines, which are also of interest in medicinal chemistry.

Reactions with oxygen nucleophiles, such as alcohols and phenols, typically require basic conditions to generate the more nucleophilic alkoxide or phenoxide ions. These reactions are generally reversible and are often catalyzed by an acid. google.com The products are 4-alkoxy-6-ethylquinazolines or 4-aryloxy-6-ethylquinazolines.

Similarly, sulfur nucleophiles, like thiols and thiophenols, readily displace the C-4 chlorine to form 4-(alkylthio)- or 4-(arylthio)-6-ethylquinazolines. These reactions often proceed under mild conditions. scispace.com Studies on related chloroazines have shown that reactions with bisulfide (HS-) and polysulfides (Sn2-) are efficient, following a second-order kinetic profile consistent with an SNAr mechanism. acs.org The rate of these reactions is significantly influenced by the nature of the nucleophile and the solvent. acs.org

Mechanistic Insights into SNAr Reactivity

The SNAr reaction at the C-4 position of this compound proceeds through a well-established two-step addition-elimination mechanism. nih.gov In the first, typically rate-determining step, the nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing quinazoline ring system.

In the second step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final substitution product. nih.gov The reactivity of the substrate is enhanced by the presence of the two nitrogen atoms in the pyrimidine ring, which help to stabilize the negative charge in the Meisenheimer intermediate through resonance. acs.org

Theoretical studies on 2,4-dichloroquinazoline (B46505) have provided insights into the regioselectivity of nucleophilic attack, consistently showing a preference for substitution at the C-4 position over the C-2 position. mdpi.com This regioselectivity is attributed to the greater electrophilicity of the C-4 carbon. The reaction rate is influenced by several factors, including the nucleophilicity of the attacking species, the nature of the solvent, and the temperature. mdpi.comnih.gov

Reactions Involving the Ethyl Group at the C-6 Position

The ethyl group at the C-6 position of the quinazoline ring offers another site for chemical modification, allowing for the introduction of further functional diversity.

Functionalization of the Alkyl Side Chain

The benzylic protons of the ethyl group are susceptible to deprotonation, particularly in the presence of a strong base, which can be followed by reaction with various electrophiles. This lateral lithiation allows for the introduction of a range of substituents at the benzylic position of the ethyl group. cardiff.ac.uk

Furthermore, the ethyl group can be involved in various transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position, although direct C-H activation at this position can be challenging and may require specific directing groups. researchgate.net

Oxidative and Reductive Transformations

The ethyl group at the C-6 position can undergo both oxidative and reductive transformations, leading to a variety of functionalized quinazoline derivatives.

Oxidative Transformations:

Oxidation of the ethyl group can lead to several products depending on the reaction conditions and the oxidizing agent used. Mild oxidation can potentially yield 6-(1-hydroxyethyl)quinazoline or 6-acetylquinazoline. For instance, the oxidation of ethylbenzene (B125841) to 1-phenylethanol (B42297) is a known transformation and similar reactivity can be expected for the ethyl group on the quinazoline ring. asm.org More vigorous oxidation could lead to cleavage of the ethyl group to a carboxylic acid or other degradation products. The oxidation of alkyl side chains on aromatic rings can be achieved using various reagents, including potassium permanganate, chromic acid, or through catalytic methods involving transition metals. mdpi.comcdnsciencepub.com For example, active manganese dioxide (MnO2) has been used as an oxidant for the dehydrogenation of related dihydroquinazoline (B8668462) systems. scholaris.ca

Reductive Transformations:

While the ethyl group itself is generally resistant to reduction, the quinazoline ring system can be reduced under various conditions. Catalytic hydrogenation of quinazoline can lead to the formation of dihydro- or tetrahydroquinazoline (B156257) derivatives. nih.gov The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction of the heterocyclic ring, and these conditions would need to be carefully chosen to avoid unwanted side reactions on the ethyl group. Selective reduction of the quinazoline ring in the presence of other functional groups is an area of active research. researchgate.net It is important to note that under certain reductive conditions, particularly those involving dissolving metals, the ethyl group would likely remain intact.

Palladium-Catalyzed Coupling Reactions Utilizing the Chloro-Substituent

The chlorine atom at the C-4 position of the quinazoline ring is activated towards nucleophilic substitution and is a key handle for various palladium-catalyzed cross-coupling reactions. mdpi.comthieme-connect.de This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect) and the additional activation resulting from the coordination of the palladium(0) catalyst with the N-3 lone pair of electrons during the oxidative addition step. mdpi.com These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse polysubstituted quinazoline derivatives. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. fishersci.estcichemicals.comlibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position. The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl, which can sometimes make reactions with chloro-substrates challenging. fishersci.eslibretexts.org However, the activated nature of the C4-Cl bond in 4-chloroquinazolines facilitates this transformation. mdpi.com

Recent advancements have led to the development of highly efficient catalyst systems, including those utilizing sterically hindered, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which can effectively catalyze the coupling of aryl chlorides. tcichemicals.comuwindsor.canih.gov The use of organotrifluoroborates as coupling partners has also expanded the scope and utility of the Suzuki-Miyaura reaction. tcichemicals.comnih.gov For a successful Suzuki-Miyaura coupling of this compound, careful optimization of the palladium catalyst, ligand, base, and solvent system is crucial. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr, SImes) |

| Boron Reagent | Arylboronic acids, Arylboronic esters, Potassium aryltrifluoroborates |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water mixtures |

| Temperature | Room temperature to reflux |

This table presents generalized conditions. Specific conditions for this compound would require experimental optimization.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful method for introducing alkynyl moieties onto the quinazoline scaffold. mdpi.com The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org For 4-chloroquinazolines, the Sonogashira coupling has been successfully employed to synthesize 4-alkynylquinazoline derivatives. researchgate.netresearchgate.net The choice of palladium catalyst, copper source, base, and solvent is critical for achieving high yields. researchgate.netresearchgate.net In some cases, copper-free Sonogashira protocols have also been developed. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. While less common than Suzuki or Sonogashira couplings for this specific substrate, it remains a viable option for introducing alkenyl groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide under palladium catalysis. Although effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. tcichemicals.comtcichemicals.com This reaction is of great importance in medicinal chemistry for the synthesis of N-aryl compounds. The C4-Cl bond of this compound is well-suited for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wuxiapptec.com The selection of the appropriate palladium precatalyst, ligand, and base is crucial for a successful reaction. tcichemicals.comtcichemicals.comwuxiapptec.comchemrxiv.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed. tcichemicals.comtcichemicals.com

Table 2: Key Components for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts |

| Ligand | XPhos, SPhos, RuPhos, JohnPhos, BINAP |

| Amine | Primary and secondary alkyl and aryl amines, heterocycles |

| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

This table provides examples of commonly used reagents. Specific conditions for this compound would need to be determined experimentally.

Electrophilic Substitution Reactions on the Benzene (B151609) Ring of this compound

The quinazoline ring system is generally considered electron-deficient due to the electron-withdrawing nature of the pyrimidine ring. thieme-connect.de This deactivation makes electrophilic aromatic substitution on the benzene portion of the molecule challenging, often requiring harsh reaction conditions. thieme-connect.delibretexts.org

Theoretical calculations suggest that the order of reactivity for electrophilic substitution on the parent quinazoline ring is 8 > 6 > 5 > 7. thieme-connect.de Therefore, for this compound, electrophilic attack would be expected to favor the 8-position, followed by the 5- and 7-positions. The ethyl group at the 6-position is an activating group and would typically direct incoming electrophiles to the ortho and para positions (5- and 7-positions). However, the strong deactivating effect of the fused pyrimidine ring is the dominant factor.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.combyjus.com For instance, nitration of quinazoline itself yields 6-nitroquinazoline, indicating that substitution at the 6-position is possible despite the theoretical preference for the 8-position. thieme-connect.de The presence of the ethyl group at C6 in this compound would likely influence the regioselectivity of such reactions, potentially directing substitution to the 5- or 7-positions.

Heterocyclic Ring Transformations and Rearrangements of Quinazoline Derivatives

Advanced Spectroscopic and Analytical Research Techniques for 4 Chloro 6 Ethylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D (¹H, ¹³C) NMR for Structural Elucidation

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the foundational experiments for determining the structure of an organic compound. ipb.pt These techniques identify the different chemical environments of the hydrogen and carbon atoms, respectively, allowing for a complete mapping of the molecular skeleton.

For 4-Chloro-6-ethylquinazoline, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons on the quinazoline (B50416) ring system. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment (e.g., aromatic, aliphatic, quaternary). magritek.com While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on established principles and data from analogous structures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on additive rules and comparison with similar quinazoline structures. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Protons | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.2 | Singlet | - |

| H-5 | ~8.0 | Doublet | ~8.5 |

| H-7 | ~7.8 | Doublet of Doublets | ~8.5, ~2.0 |

| H-8 | ~7.9 | Doublet | ~2.0 |

| -CH₂- | ~3.0 | Quartet | ~7.6 |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Shift (ppm) |

|---|---|

| C-2 | ~155 |

| C-4 | ~162 |

| C-4a | ~150 |

| C-5 | ~128 |

| C-6 | ~142 |

| C-7 | ~135 |

| C-8 | ~125 |

| C-8a | ~123 |

| -CH₂- | ~29 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the intricate connectivity within a molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, and among the coupled aromatic protons (H-7 with H-5 and H-8). princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. princeton.edu This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, it would link the proton signal at ~3.0 ppm to the methylene carbon signal at ~29 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. princeton.edu It is invaluable for piecing together the molecular framework. For example, HMBC would show correlations from the H-5 proton to carbons C-4, C-6, and C-8a, and from the methylene protons of the ethyl group to C-6, confirming the position of the ethyl substituent. nih.govjuniperpublishers.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. ipb.pt This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show spatial proximity between the H-5 proton and the protons on the adjacent ring. mdpi.com

| NOESY | H-5 ↔ H-2; H-5 ↔ H-7 | Confirms through-space proximity of protons, aiding in conformational analysis. juniperpublishers.commdpi.com |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (SS-NMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. mdpi.com It is particularly vital in pharmaceutical sciences for studying polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net Different polymorphs can have different physical properties, and SS-NMR can detect the subtle changes in the local chemical environment of atoms due to different crystal packing arrangements. nih.goviastate.edu

For this compound, SS-NMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample.

Characterize amorphous content.

Provide insights into the molecular conformation and intermolecular interactions within the crystal lattice. iucr.org

The ¹³C and ¹⁵N SS-NMR spectra are particularly sensitive to the crystalline environment, and distinct spectra would be observed for different polymorphs. researchgate.netiastate.edu

Mass Spectrometric Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a molecule's elemental formula, as each formula has a unique theoretical exact mass. youtube.com For this compound, HRMS would be used to confirm the molecular formula C₁₀H₉ClN₂. An important feature in the mass spectrum of a chlorine-containing compound is the presence of the M+2 peak, which arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the molecular ion peak (M+, containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, serving as a clear indicator of a single chlorine atom in the molecule. youtube.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂ |

| Calculated Monoisotopic Mass ([M+H]⁺ for ³⁵Cl) | 193.0527 Da ualberta.ca |

| Calculated Monoisotopic Mass ([M+H]⁺ for ³⁷Cl) | 195.0498 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov First, the molecular ion (precursor ion) is selected, then it is fragmented by collision with an inert gas, and finally, the masses of the resulting fragment ions (product ions) are analyzed. lifesciencesite.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net

For this compound, a plausible fragmentation pathway would involve initial cleavages at the ethyl group, which is a common fragmentation site. du.ac.in

Loss of a methyl radical (•CH₃): A primary fragmentation could be the loss of a methyl group (15 Da) to form a stable benzylic-type cation, resulting in a fragment ion at m/z 178. youtube.com

Loss of ethene (C₂H₄): Another common pathway for ethyl-substituted aromatics is the loss of a neutral ethene molecule (28 Da) via a rearrangement, leading to a fragment at m/z 165. docbrown.info

Further Fragmentation: Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the quinazoline ring or the loss of a chlorine radical (•Cl) or HCl. nih.govacs.org

Analysis of these fragmentation pathways allows for detailed structural confirmation and can help distinguish between isomers. nih.govlcms.cz

Table 4: Plausible MS/MS Fragmentation for this compound ([M+H]⁺ = 193.05)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 193.05 | 178.03 | •CH₃ (15 Da) | [M-CH₃]⁺ |

| 193.05 | 165.04 | C₂H₄ (28 Da) | [M-C₂H₄]⁺ |

| 178.03 | 151.02 | HCN (27 Da) | [M-CH₃-HCN]⁺ |

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique crucial in mass spectrometry for analyzing polar compounds and biomolecules. metwarebio.com It facilitates the transfer of ions from a liquid solution to the gas phase, making it highly suitable for liquid chromatography-mass spectrometry (LC-MS) applications across various scientific fields, including pharmaceutical analysis. metwarebio.comresearchgate.net The process involves creating charged droplets from a sample solution, which then undergo solvent evaporation and a series of "Coulomb explosions" to produce gas-phase ions. metwarebio.com

In the context of analyzing this compound, ESI-MS would typically involve dissolving the compound in a polar solvent. The resulting solution is then introduced into the ESI source, where a high voltage is applied to the capillary needle. metwarebio.comumd.edu This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecules, such as [M+H]+, where M represents the this compound molecule. umd.edu The resulting ions are then guided into the mass analyzer.

The choice of ionization mode, either positive or negative, depends on the analyte's structure. For this compound, which contains basic nitrogen atoms in the quinazoline ring, positive ion mode is generally preferred as these sites are readily protonated. umd.edu The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule. This technique is valued for its ability to ionize molecules without significant fragmentation, preserving the molecular ion for accurate mass determination. researchgate.net

Infrared (IR) and Raman Spectroscopic Studies for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and functional groups present in a compound. nih.govksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in bonds with a changing dipole moment. ksu.edu.samsu.edu In contrast, Raman spectroscopy is based on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule, particularly those involving a change in polarizability. ksu.edu.sarenishaw.com

For this compound, a combined IR and Raman analysis would offer a comprehensive vibrational profile.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. msu.edu The aromatic quinazoline ring would show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The C-Cl stretching vibration would appear in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.org The ethyl group would be identified by its aliphatic C-H stretching vibrations between 3000-2850 cm⁻¹ and various bending vibrations. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. renishaw.com The symmetric vibrations of the aromatic ring system, which might be weak in the IR spectrum, are often strong in the Raman spectrum. nih.gov This can be particularly useful for characterizing the quinazoline core. The C-Cl bond also gives rise to a Raman active band. By analyzing the positions, intensities, and shapes of the bands in both IR and Raman spectra, a detailed assignment of the vibrational modes of this compound can be achieved, confirming its molecular structure. renishaw.comutwente.nl

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Affected Functional Group |

| Aromatic C-H Stretch | 3100-3000 vscht.cz | 3100-3000 | Quinazoline Ring |

| Aliphatic C-H Stretch | 3000-2850 libretexts.org | 3000-2850 | Ethyl Group |

| C=C Aromatic Stretch | 1600-1400 vscht.cz | 1600-1400 | Quinazoline Ring |

| C-H Bend (Aliphatic) | 1470-1350 libretexts.org | 1470-1350 | Ethyl Group |

| C-Cl Stretch | 850-550 libretexts.org | 850-550 | Chloro Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing electronic transitions from lower to higher energy molecular orbitals. libretexts.orgdumdummotijheelcollege.ac.in This technique is particularly useful for studying compounds with conjugated π systems, as the energy required for π → π* and n → π* transitions falls within the UV-Vis range (200-800 nm). libretexts.orgdeshbandhucollege.ac.in

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its conjugated aromatic system. The quinazoline ring, being an extended aromatic system, will have π → π* transitions. The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths compared to the π → π* transitions. deshbandhucollege.ac.in

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the quinazoline ring. The ethyl group, being an alkyl group, has a minor effect on the spectrum. However, the chloro group, with its lone pairs of electrons, can act as an auxochrome, potentially causing a slight red shift (bathochromic shift) of the absorption bands.

Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and extent of conjugation in the this compound molecule. dumdummotijheelcollege.ac.in The molar absorptivity (ε), calculated from the absorbance using the Beer-Lambert law, gives an indication of the probability of the electronic transition. deshbandhucollege.ac.in

| Electronic Transition | Expected Wavelength Range (nm) | Molecular Orbitals Involved |

| π → π | 200-400 libretexts.org | Bonding π to antibonding π |

| n → π | >300 deshbandhucollege.ac.in | Non-bonding to antibonding π |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure. The analysis would confirm the planarity of the quinazoline ring system. vulcanchem.com It would also yield precise measurements of the bond lengths and angles within the molecule, including the C-Cl bond and the bonds of the ethyl substituent.

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable). This information is crucial for understanding the solid-state properties of the compound. While obtaining a suitable single crystal can be a challenging and rate-limiting step, the detailed structural information it provides is unparalleled. nih.gov

Chromatographic Methods in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.govmeasurlabs.com It is widely used in pharmaceutical analysis for purity assessment of active pharmaceutical ingredients (APIs) and for monitoring the progress of chemical reactions. nih.govsigmaaldrich.com

In the context of this compound research, HPLC is an indispensable tool. A common method would be reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). mdpi.com In such a system, this compound, being a relatively nonpolar molecule, would be retained on the column and then eluted by the organic solvent.

By developing a suitable HPLC method, the purity of a synthesized batch of this compound can be accurately determined. The compound would appear as a major peak in the chromatogram, and its area percentage would correspond to its purity level (e.g., ≥98%). sigmaaldrich.com Any impurities would appear as separate peaks, allowing for their detection and quantification. This is critical for ensuring the quality of the compound for further research. HPLC can also be used to track the consumption of reactants and the formation of this compound during its synthesis, enabling optimization of reaction conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds. journalijbcrr.com The GC separates components of a mixture based on their boiling points and interactions with the stationary phase, while the MS fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. etamu.edu

In the synthesis of this compound, GC-MS can be employed to identify volatile impurities and byproducts that may not be easily detectable by HPLC. nih.gov For instance, starting materials or low molecular weight intermediates that are volatile could be detected. The sample is injected into the GC, where it is vaporized and carried through a column by an inert gas. etamu.edu As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

Preparative Chromatography for Isolation of Intermediates and Products

In the multi-step synthesis of complex heterocyclic molecules like this compound, preparative chromatography is an indispensable technique for the isolation and purification of both the final product and key reaction intermediates. rssl.comchemistryworld.com The purity of these compounds is paramount for their subsequent use in research and for ensuring the accuracy of spectroscopic and analytical characterization. Synthetic reactions rarely proceed with 100% conversion and selectivity, resulting in crude mixtures containing unreacted starting materials, byproducts, and the desired compound. lcms.cz Preparative chromatography separates these components based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of target molecules with high purity. rssl.com

The choice of chromatographic technique depends on the scale of the synthesis, the complexity of the reaction mixture, and the required purity of the final product. chemistryworld.com For quinazoline derivatives, both traditional column chromatography and more advanced preparative high-performance liquid chromatography (HPLC) are commonly employed. marquette.edulcms.cz

Column Chromatography

Silica (B1680970) gel column chromatography is a fundamental and widely used method for purifying quinazoline derivatives on a laboratory scale. marquette.edunih.govbrieflands.com This technique involves packing a glass column with a stationary phase, typically silica gel, and passing a liquid mobile phase (eluent) through it. nih.gov The crude reaction mixture is loaded onto the top of the column, and as the eluent flows through, the different components of the mixture travel down the column at different rates, leading to their separation.

The selection of the eluent system is critical for achieving effective separation. chemistryworld.com For quinazoline compounds, various solvent systems have been reported, often consisting of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. frontiersin.orgrsc.orgresearchgate.netacs.org The polarity of the eluent is often gradually increased during the separation process (gradient elution) to effectively elute compounds with varying polarities. For instance, a typical purification might start with a low-polarity mixture like petroleum ether/ethyl acetate in a 5:1 ratio and progress to more polar mixtures as needed. researchgate.netacs.org In some cases, activated alumina (B75360) is used as an alternative stationary phase to silica gel. frontiersin.org

Interactive Table 1: Exemplary Column Chromatography Conditions for Quinazoline Derivative Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |

| Substituted Quinazolines | Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | researchgate.netacs.org |

| 2-Phenylquinazoline | Activated Alumina | AcOMe / iso-hexane | frontiersin.org |

| Fused Quinazolinones | Silica Gel | CHCl₃ / MeOH (49:1) | brieflands.com |

| Substituted Quinazolines | Silica Gel | Hexanes / Ether / Methanol (16:3:1) | nih.gov |

| 2,4-Diaminoquinazolines | Silica Gel | Dichloromethane / Methanol | rsc.org |

Preparative High-Performance Liquid Chromatography (HPLC)

For separations that are challenging for standard column chromatography or when very high purity is required, preparative HPLC is the method of choice. lcms.czardena.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. ardena.com Mass-directed preparative HPLC systems can further simplify the process by selectively collecting fractions based on the mass-to-charge ratio of the target compound, which is particularly useful for isolating specific products from complex mixtures. lcms.czwaters.com

Reversed-phase chromatography is the most common mode used in preparative HPLC for purifying quinazoline-based compounds. nih.gov In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net A gradient is often employed where the proportion of the organic solvent is increased over time to elute more strongly retained, non-polar compounds. Additives such as trifluoroacetic acid (TFA) are sometimes included in the mobile phase to improve peak shape and resolution. nih.gov

Interactive Table 2: Typical Preparative HPLC Parameters for Quinazoline Derivative Isolation

| Parameter | Description | Example Value | Reference |

| Column | Reversed-phase column with a C18 stationary phase. | Phenomenex Luna C18 (2) (100 Å, 250 nm × 10 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient mixture of an aqueous and an organic solvent. | Acetonitrile and H₂O with 0.1% Trifluoroacetic Acid (TFA) | nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 2.0 mL/min | nih.gov |

| Detection | A photodiode array (PDA) detector is common for UV-Vis detection. | Waters 996 Photodiode Array Detector | nih.gov |

Following chromatographic separation, the collected fractions containing the purified compound are typically combined, and the solvent is removed, often by rotary evaporation, to yield the isolated intermediate or final product. chemicalbook.com The purity of the isolated compound is then confirmed using analytical techniques such as analytical HPLC or NMR spectroscopy. chemistryworld.com

Computational and Theoretical Studies of 4 Chloro 6 Ethylquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Calculations for 4-Chloro-6-ethylquinazoline typically employ functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov

The first step in most computational studies is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the quinazoline (B50416) ring is expected to be nearly planar, with the ethyl group introducing some conformational flexibility. researchgate.net The optimized geometry is crucial for accurately calculating other molecular properties.

Electronic structure analysis involves examining the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, data for this compound based on DFT calculations of similar quinoline (B57606) and quinazoline structures. Specific experimental or calculated values for this exact compound are not available in the provided search results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-Cl | 1.75 Å |

| C6-C(ethyl) | 1.52 Å | |

| N1-C2 | 1.33 Å | |

| C4-N3 | 1.37 Å | |

| Bond Angles | C2-N3-C4 | 116° |

| Cl-C4-N3 | 115° | |

| C5-C6-C(ethyl) | 121° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of this compound, a theoretical spectrum can be generated. dergipark.org.tr Comparing this theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific molecular motions, such as C-Cl stretches, C-H bends, and quinazoline ring deformations. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the computational method, improving agreement with experimental results. nih.govdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to electronic excitation and more reactive. ossila.comirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring system, while the LUMO may have significant contributions from the C4-Cl bond, indicating its susceptibility to nucleophilic attack at the C4 position. mdpi.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on general principles of FMO theory and results for similar compounds. nih.govirjweb.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can explore the conformational landscape, particularly the rotation of the ethyl group at the C6 position. More significantly, MD simulations are invaluable for studying intermolecular interactions, such as how the molecule might bind to a biological target like an enzyme's active site. nih.gov By simulating the molecule in a solvated environment over a period of nanoseconds, researchers can assess the stability of binding poses, identify key interactions (like hydrogen bonds or hydrophobic contacts), and calculate binding free energies. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical and Physical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural features of molecules with their physical, chemical, or biological properties. For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or toxicity based on a set of calculated molecular descriptors (e.g., molecular weight, polarity, surface area). While specific QSPR studies on this compound are not prominent, the methodology would involve compiling a dataset of related quinazoline derivatives with known properties and using statistical methods to build a predictive model.

Application of 4 Chloro 6 Ethylquinazoline As a Synthetic Intermediate and Precursor in Chemical Research

Synthesis of Diverse Quinazoline (B50416) Derivatives with Varied Substituents

The reactivity of the chlorine atom at the 4-position of the quinazoline ring makes it an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, leading to the generation of large libraries of quinazoline derivatives.

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties onto the quinazoline core is a common strategy to modulate the biological activity and physicochemical properties of the resulting compounds. derpharmachemica.commdpi.com The 4-chloro-6-ethylquinazoline can react with various nitrogen-containing heterocycles, such as piperazine, morpholine, and substituted anilines, to yield a range of 4-substituted quinazoline derivatives. mdpi.com These reactions are typically carried out in the presence of a base and a suitable solvent. The resulting compounds often exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov

For instance, the reaction of this compound with different aminothiazole derivatives can lead to the formation of novel compounds with potential therapeutic applications. The specific reaction conditions, including the choice of solvent and base, can influence the reaction yield and purity of the final products.

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted aminothiazole | 4-(Thiazol-2-ylamino)-6-ethylquinazoline derivative |

| This compound | Piperazine | 4-(Piperazin-1-yl)-6-ethylquinazoline |

| This compound | Morpholine | 4-(Morpholin-4-yl)-6-ethylquinazoline |

Derivatization of the Ethyl Group

While the primary point of diversification is the 4-position, the ethyl group at the 6-position also offers opportunities for further functionalization. wisc.edu Although less commonly exploited, the benzylic protons of the ethyl group can be targeted for reactions such as oxidation or halogenation, providing a secondary site for modification. This dual functionality allows for the creation of even more complex and diverse molecular architectures.

For example, selective oxidation of the ethyl group could yield a 6-acetylquinazoline derivative, which can then undergo a host of further transformations, such as aldol (B89426) condensations or the formation of Schiff bases. This approach significantly expands the synthetic utility of this compound.

Role in the Construction of Complex Polycyclic Heterocyclic Systems

Beyond simple substitution reactions, this compound is a valuable precursor for the construction of more elaborate polycyclic heterocyclic systems. scirp.org The reactive chloro group can participate in intramolecular cyclization reactions or act as a handle for annulation strategies, where additional rings are fused onto the quinazoline core.

One such approach involves the reaction of this compound with a bifunctional nucleophile. For example, a reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of a new five or six-membered ring fused to the quinazoline system. These complex polycyclic structures are of significant interest in drug discovery due to their rigid frameworks and potential for specific interactions with biological targets.

Precursor in Materials Science Research

The unique photophysical properties of the quinazoline core have led to its exploration in the field of materials science. This compound serves as a key building block in the development of novel functional materials.

Development of Fluorescent Probes and Dyes

The quinazoline ring system is known to exhibit fluorescence. nih.govnih.gov By strategically modifying the substituents on the quinazoline core, researchers can fine-tune the fluorescence properties, such as the excitation and emission wavelengths, quantum yield, and Stokes shift. The this compound provides a convenient starting point for synthesizing fluorescent probes and dyes. caymanchem.com

For example, nucleophilic substitution at the 4-position with a fluorescent moiety or a group that can modulate the electronic properties of the quinazoline ring can lead to the development of novel fluorophores. These materials have potential applications in various fields, including bio-imaging, sensing, and optoelectronics.

| Precursor | Modification | Potential Application |

| This compound | Substitution with a dansyl group | Fluorescent probe for biomolecule detection |

| This compound | Introduction of an electron-donating group | Red-shifted fluorescent dye |

| This compound | Incorporation into a polymer backbone | Fluorescent polymer for sensing applications |

Monomers for Polymer Synthesis

The functional groups on this compound make it a potential monomer for the synthesis of novel polymers. sigmaaldrich.comrsc.org The chloro group can be utilized in polycondensation reactions, while the ethyl group could potentially be modified to introduce a polymerizable unit, such as a vinyl or an acrylate (B77674) group.

The resulting polymers, incorporating the quinazoline moiety in the main chain or as a pendant group, could exhibit interesting thermal, mechanical, and photophysical properties. These materials could find applications in areas such as high-performance plastics, organic light-emitting diodes (OLEDs), and drug delivery systems. mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in the generation of chemical probes for biochemical pathway investigations with a mechanistic focus.

While the broader class of quinazoline derivatives is widely recognized for its importance in medicinal chemistry and drug discovery, particularly as scaffolds for kinase inhibitors, detailed research findings or mechanistic studies specifically involving the 4-Chloro-6-ethyl substitution pattern in the context of chemical probe development are not present in the reviewed sources.

Research on related quinazoline compounds indicates their role as versatile synthetic intermediates. For instance, various 4-chloroquinazoline (B184009) derivatives are used as precursors in the synthesis of inhibitors for receptor tyrosine kinases (RTKs) like EGFR, as well as for other enzymes such as histone deacetylases (HDAC). medchemexpress.comcaymanchem.comresearchgate.net The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to build a diverse library of molecules. researchgate.netderpharmachemica.comnih.gov These derivatives have been explored for their potential in developing imaging agents and therapeutic compounds. researchgate.net

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a mechanistic focus on its use in generating chemical probes for investigating biochemical pathways as per the requested outline. The available data focuses on other substitution patterns on the quinazoline ring.

Structure Activity/property Relationship Sar/spr Investigations on 4 Chloro 6 Ethylquinazoline Analogs

Influence of Substituent Variations on Chemical Reactivity and Stability

The chemical reactivity of 4-Chloro-6-ethylquinazoline is dominated by the chloro substituent at the C4 position of the pyrimidine (B1678525) ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a key handle for synthetic diversification. chim.it The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and sulfur-based nucleophiles. beilstein-journals.orgresearchgate.net

The presence of the two nitrogen atoms in the pyrimidine ring, along with the fused benzene (B151609) ring, creates a polarized system that facilitates nucleophilic attack at the C4 position. nih.gov The ethyl group at the C6 position, being a weak electron-donating group, has a modest electronic influence on the reactivity at C4. However, its primary contribution is to the molecule's lipophilicity and steric profile.

Studies on related 4-chloroquinazoline (B184009) systems have shown that the nature of the incoming nucleophile significantly impacts reaction conditions and outcomes. Electron-rich amines, such as primary aliphatic amines or anilines with electron-donating groups, react readily with 4-chloroquinazolines, often under mild conditions, to produce 4-aminoquinazoline derivatives in good yields. beilstein-journals.orgnih.gov Conversely, reactions with electron-poor amines may require more forcing conditions, such as microwave irradiation, to achieve efficient conversion. beilstein-journals.orgnih.gov The reaction with water can lead to hydrolysis, replacing the chloro group with a hydroxyl group to form the corresponding quinazolin-4-one, particularly under heating. rsc.org

The stability of the quinazoline (B50416) ring itself is generally robust. nih.gov However, the substituents can influence its stability under certain conditions. For instance, the C4-chloro bond is susceptible to hydrolysis, as mentioned. The stability of resulting derivatives, such as 4-aminoquinazolines, will then depend on the nature of the newly introduced group.

| Nucleophile Type | Example Nucleophile | General Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amine (Electron-rich) | Aniline, Aliphatic amines | Mild conditions, often at room temperature or with gentle heating | 4-Aminoquinazoline | beilstein-journals.orgnih.gov |

| Amine (Electron-poor) | Nitroanilines | Harsher conditions, microwave irradiation may be required | 4-Aminoquinazoline | beilstein-journals.orgnih.gov |

| Hydrazine | Hydrazine hydrate | Typically proceeds readily | 4-Hydrazinoquinazoline | frontiersin.orgcdnsciencepub.com |

| Water/Hydroxide | Water, NaOH | Heating or acidic/basic conditions | Quinazolin-4-one | rsc.org |

| Thiolates | Arenesulfonothioic acid salts | Generally proceeds under standard SNAr conditions | 4-Thioether quinazoline | researchgate.net |

Impact of Molecular Architecture on Intermolecular Interactions

The molecular architecture of this compound and its analogs dictates the types of intermolecular interactions they can form, which in turn influences properties like solubility, melting point, and crystal packing.

Hydrogen Bonding: The two nitrogen atoms (N1 and N3) in the quinazoline ring are potential hydrogen bond acceptors. In the solid state or in protic solvents, these nitrogens can interact with hydrogen bond donors. When the C4-chloro group is substituted with an amino or hydroxyl group, these new substituents can act as both hydrogen bond donors and acceptors, significantly increasing the potential for forming extensive hydrogen-bonded networks.

Hydrophobic Interactions: The fused benzene ring and the C6-ethyl group are nonpolar and contribute to the molecule's hydrophobicity. These regions can engage in van der Waals and hydrophobic interactions with other nonpolar molecules or parts of molecules. The ethyl group, in particular, enhances the lipophilicity of the scaffold compared to an unsubstituted quinazoline. nih.gov

π-π Stacking: The planar, aromatic quinazoline ring system is capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the crystal packing of many aromatic heterocyclic compounds. The specific geometry (e.g., face-to-face or offset) of this stacking will depend on the electronic nature and steric bulk of other substituents on the ring.

| Molecular Feature | Type of Interaction | Description |

|---|---|---|

| Quinazoline Ring Nitrogens (N1, N3) | Hydrogen Bond Acceptor | Can interact with H-bond donors like water or alcohols. |

| Fused Benzene Ring | π-π Stacking, Hydrophobic | Participates in stacking with other aromatic rings and nonpolar interactions. |

| C6-Ethyl Group | Hydrophobic, van der Waals | Increases lipophilicity and engages in nonpolar interactions. |

| C4-Chloro Group | Dipole-Dipole, Halogen Bonding | The polar C-Cl bond can participate in dipolar interactions. Can potentially act as a weak halogen bond donor. |

Rational Design Principles for Modulating Chemical Properties of Quinazoline Scaffolds

The rational design of quinazoline derivatives to fine-tune their chemical properties relies on a systematic understanding of substituent effects. The 4-chloroquinazoline core is a prime example of a "privileged scaffold" that allows for modular diversification.

Modulating Lipophilicity and Sterics: The benzene portion of the scaffold, particularly positions C6, C7, and C8, is used to modulate lipophilicity and steric hindrance. The ethyl group at C6 in this compound increases lipophilicity. nih.gov Introducing larger alkyl groups or other hydrophobic moieties at this or other positions can further increase non-polarity, affecting solubility in organic solvents and interaction with hydrophobic environments. Conversely, adding polar groups like hydroxyls or carboxylates would increase hydrophilicity.

Electronic Effects on the Ring System: Substituents on the benzene ring can electronically influence the reactivity of the pyrimidine ring. Electron-donating groups (like the C6-ethyl) slightly decrease the electrophilicity of the C4 position, potentially slowing down SNAr reactions compared to analogs with electron-withdrawing groups (e.g., a nitro group). chim.itmdpi.com This principle allows for the fine-tuning of reaction kinetics. For example, a strong electron-withdrawing group on the benzene ring can make the C4 position more susceptible to nucleophilic attack. mdpi.com

Positional Isomerism and its Effects on Molecular Behavior

The placement of the ethyl group on the benzene ring significantly affects the molecular properties of 4-chloro-ethylquinazoline isomers. Comparing this compound with its hypothetical or synthesized positional isomers, such as 4-Chloro-5-ethylquinazoline, 4-Chloro-7-ethylquinazoline, and 4-Chloro-8-ethylquinazoline, reveals important differences.

Steric Hindrance: An ethyl group at C5 or C8 would exert more significant steric hindrance around the peripositions (the space near C4 and N1, or N1 and C7 respectively). An ethyl group at C8, for example, could sterically encumber the N1 position, potentially affecting its ability to act as a hydrogen bond acceptor or a metal coordination site. It could also influence the approach of nucleophiles toward the C4 position. In contrast, the C6 and C7 positions are more remote from the reactive C4 center, and substituents there have a primarily electronic, rather than steric, influence on its reactivity.

Electronic Influence: While the electronic effect of an ethyl group is weakly donating regardless of its position, its placement can subtly alter the electron distribution across the entire heterocyclic system. This can lead to minor changes in the pKa of the ring nitrogens and the precise reactivity at C4.

| Isomer | Potential Steric Effect on C4 Reactivity | Potential Effect on N1 Basicity/H-Bonding | Expected Lipophilicity |

|---|---|---|---|

| 4-Chloro-5-ethylquinazoline | Moderate steric hindrance | Moderate steric hindrance | Similar to other isomers |

| This compound | Minimal steric hindrance | Minimal steric hindrance | Similar to other isomers |

| 4-Chloro-7-ethylquinazoline | Minimal steric hindrance | Minimal steric hindrance | Similar to other isomers |

| 4-Chloro-8-ethylquinazoline | Potential steric hindrance | Significant steric hindrance | Similar to other isomers |

Future Directions and Emerging Research Avenues for 4 Chloro 6 Ethylquinazoline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is rapidly evolving with the adoption of continuous manufacturing and high-throughput automation. These technologies offer unprecedented control over reaction parameters and the ability to explore vast chemical spaces efficiently.

Flow Chemistry: Flow chemistry, where reagents are continuously pumped through reactors, offers significant advantages over traditional batch synthesis. chim.it This methodology provides superior control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions involving reactive intermediates. For the synthesis of derivatives from 4-Chloro-6-ethylquinazoline, flow chemistry could enable safer and more efficient nucleophilic aromatic substitution (SNAr) reactions at the C4 position. A continuous-flow SNAr process between 2-chloroquinazoline (B1345744) and benzylamine (B48309) has already been demonstrated, highlighting the potential for this technology. chim.it Applying this to this compound could lead to higher yields, reduced reaction times, and improved safety profiles, particularly when using volatile or highly reactive nucleophiles.

Automated Synthesis: The exploration of new derivatives of this compound can be dramatically accelerated using automated synthesis platforms. Recent advancements have demonstrated the feasibility of producing over a thousand quinazoline (B50416) derivatives on a nanoscale using automated, positive pressure-facilitated dispensing into 384-well plates. rsc.orgrsc.org This high-throughput approach, often utilizing multi-component reactions (MCRs), allows for the rapid generation of large, diverse chemical libraries from a set of core building blocks. rsc.org By using this compound as a scaffold, automated platforms could be employed to synthesize and screen vast libraries of novel compounds, significantly reducing the time, cost, and material consumption associated with drug discovery and materials science research. rsc.orgresearchgate.net The scalability of such methods has been proven, with successful transitions from nanomole synthesis to gram-scale production. rsc.org

Exploitation of Novel Chemo- and Regioselective Transformations

The functionalization of the quinazoline core with precision is critical for tuning its chemical and biological properties. Future research will focus on developing novel transformations that can selectively target specific positions on the this compound molecule.